N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide
Description
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-fluorophenyl group at the N1 position. The tetrazole ring is linked via a methylene bridge to a 3,3-dimethylbutanamide moiety. This structure combines the metabolic stability of the tetrazole ring with the lipophilicity-enhancing 4-fluorophenyl group, a feature common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSUUFOFSDNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can enhance binding to various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20FN5O
- Molecular Weight : 341.34 g/mol
- CAS Number : 946360-91-4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. The presence of the fluorophenyl and tetrazole groups contributes to its ability to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular proliferation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit significant inhibitory effects on tumor cell lines. In vitro assays demonstrated that the compound could induce apoptosis and cell cycle arrest in cancer cells.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.30 | Induces apoptosis |
| Study 2 | SKM-1 | Not specified | G1 phase arrest |
HDAC Inhibition
This compound has been investigated for its role as a selective HDAC inhibitor. The inhibition of HDACs is linked to increased acetylation of histones and non-histone proteins, which can lead to altered gene expression profiles associated with cancer progression.
Case Study 1: Antitumor Efficacy
In a xenograft model study involving HepG2 cells, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89% compared to standard treatments like SAHA (TGI of 48.13%). This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
Case Study 2: Combination Therapy
Further research indicated that when combined with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced their anticancer efficacy. This synergistic effect underscores the potential for developing combination therapies that incorporate this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Analogs
a. 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o)
- Structure : Combines tetrazole with benzodioxin, thiophene, and benzodiazol-2-one groups.
- Key Features : The benzodioxin and thiophene substituents enhance aromatic interactions, while the tetrazole provides metabolic resistance.
- Application : Synthesized via Ugi-Azide four-component reaction (76% yield), highlighting efficient methodologies for tetrazole derivatives .
b. Tetrazole-Tethered Oligopeptides (e.g., 13h-LD, 14h-LD)
- Structure: Tetrazole linked to amino acids (e.g., leucine, isoleucine) via carbamoyl bridges.
- Key Features : Designed as alanine racemase inhibitors, leveraging the tetrazole’s bioisosteric replacement for carboxyl groups.
- Application : Synthesized via solid-phase peptide synthesis (69% purity for 13h-LD), demonstrating utility in enzyme inhibition .
Comparison : The target compound lacks peptide linkages but shares the tetrazole’s role in enhancing stability. Its 3,3-dimethylbutanamide group may offer improved lipophilicity over oligopeptide analogs.
Triazole-Containing Analogs
a. Epoxiconazole
- Structure : Triazole core with 4-fluorophenyl and 2-chlorophenyl groups linked via an epoxide.
- Key Features : A broad-spectrum fungicide; the 4-fluorophenyl group enhances membrane penetration.
- Application : Widely used in agriculture, highlighting the importance of fluorinated aryl groups in agrochemicals .
b. N-[4-(3-{N′-[1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (14b)
- Structure: Triazole core with 4-fluorophenyl and indolinone groups.
- Key Features : Targets VEGFR-2 for anticancer activity; the fluorophenyl group likely improves target affinity.
- Application : Synthesized in 71% yield, emphasizing the role of triazoles in kinase inhibitor design .
Comparison : Unlike triazoles, the target compound’s tetrazole ring may confer greater metabolic stability due to reduced susceptibility to oxidative degradation. However, triazoles like epoxiconazole dominate agrochemical applications due to established efficacy .
Amide-Linked Fluorinated Compounds
a. N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
- Structure : Benzamide with trifluoromethyl and isopropoxyphenyl groups.
- Key Features : Fungicide targeting succinate dehydrogenase.
- Application : Demonstrates the significance of amide bonds in fungicide design .
b. N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(Alkyl)amide Derivatives
Data Tables
Table 1. Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
